molecular formula C22H23N5O2S B5917351 N-(4,6-dimethylpyrimidin-2-yl)-N'-(phenylsulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide

N-(4,6-dimethylpyrimidin-2-yl)-N'-(phenylsulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Cat. No.: B5917351
M. Wt: 421.5 g/mol
InChI Key: PYACKXZDAIPVBZ-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylsulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a complex organic compound that belongs to the class of dihydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylsulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the pyrimidine moiety: This step might involve the coupling of a pyrimidine derivative with the dihydroisoquinoline core using a palladium-catalyzed cross-coupling reaction.

    Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.

    Final modifications: The carboximidamide group can be introduced through a reaction with an appropriate amidine reagent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylsulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or phenylsulfonyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: :

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-16-14-17(2)24-21(23-16)25-22(26-30(28,29)20-10-4-3-5-11-20)27-13-12-18-8-6-7-9-19(18)15-27/h3-11,14H,12-13,15H2,1-2H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYACKXZDAIPVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NS(=O)(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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